Spiro[2.2]pentan-1-amine hydrochloride
CAS No.: 17202-70-9
Cat. No.: VC2757951
Molecular Formula: C5H10ClN
Molecular Weight: 119.59 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 17202-70-9 |
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Molecular Formula | C5H10ClN |
Molecular Weight | 119.59 g/mol |
IUPAC Name | spiro[2.2]pentan-2-amine;hydrochloride |
Standard InChI | InChI=1S/C5H9N.ClH/c6-4-3-5(4)1-2-5;/h4H,1-3,6H2;1H |
Standard InChI Key | VUEUEPAPLHVPSK-UHFFFAOYSA-N |
SMILES | C1CC12CC2N.Cl |
Canonical SMILES | C1CC12CC2N.Cl |
Introduction
Chemical Properties and Structure
Spiro[2.2]pentan-1-amine hydrochloride is the hydrochloride salt of the primary amine derivative of spiropentane. The compound exhibits the following chemical and physical properties:
The structural backbone of this compound is derived from spiropentane, which is the simplest spiro-connected cycloalkane. Spiropentane consists of two cyclopropane rings sharing a quaternary carbon atom (the spiro carbon) . The amine group is attached to one of the carbon atoms adjacent to the spiro center, creating a chiral center in the (S)-configuration as indicated by the SMILES notation .
The parent compound spiropentane has been well-characterized through electron diffraction studies, which revealed that the bonds to the quaternary spiro carbon are shorter (146.9 pm) than those between the methylene groups (151.9 pm). The C-C-C angles at the spiro carbon are approximately 62.2°, which is larger than typical cyclopropane angles . This strained geometry contributes to the unique reactivity profile of derivatives like Spiro[2.2]pentan-1-amine hydrochloride.
Structural Analysis and Characterization
Analytical characterization of Spiro[2.2]pentan-1-amine and its hydrochloride salt provides essential data for identification and purity assessment. Mass spectrometry data for the free base form includes predicted collision cross-section values for various adducts:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 84.080776 | 103.2 |
[M+Na]⁺ | 106.06272 | 115.3 |
[M+NH₄]⁺ | 101.10732 | 114.0 |
[M+K]⁺ | 122.03666 | 112.9 |
[M-H]⁻ | 82.066224 | 117.9 |
[M+Na-2H]⁻ | 104.04817 | 116.0 |
[M]⁺ | 83.072951 | 111.1 |
[M]⁻ | 83.074049 | 111.1 |
Table: Predicted collision cross-section values for Spiro[2.2]pentan-1-amine by mass spectrometry
The stereochemistry at the carbon bearing the amine group is specified in the SMILES notation as the (S)-configuration (N[C@@H]1C2(CC2)C1), indicating that commercial samples of this compound are likely enantiopure or enriched in the (S)-enantiomer . This stereochemical purity is particularly important for applications in medicinal chemistry where biological activity often depends on specific stereochemical configurations.
Related Derivatives and Analogs
Several structural analogs of Spiro[2.2]pentan-1-amine hydrochloride have been reported, indicating the versatility of the spiropentane scaffold:
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(S)-Spiro[2.2]pentan-1-amine hydrochloride: The enantiopure form of the compound with defined stereochemistry at the amine-bearing carbon .
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2,2-Difluorospiro[2.2]pentan-1-amine hydrochloride: A fluorinated derivative with potential applications in medicinal chemistry due to the unique properties that fluorine substitution can impart to drug molecules.
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1-{spiro[2.2]pentan-1-yl}ethan-1-one: A ketone derivative that displays different reactivity patterns and physical properties compared to the amine derivative .
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Spiro[2.2]pentane-1-carboxylic acid: A carboxylic acid derivative that could serve as a precursor to the amine through appropriate transformations .
The availability of these various derivatives highlights the synthetic accessibility and versatility of the spiropentane scaffold for creating compounds with diverse functional groups.
Applications and Research Significance
Spiro[2.2]pentan-1-amine hydrochloride has several potential applications in chemical research and pharmaceutical development:
Medicinal Chemistry
As a building block in medicinal chemistry, Spiro[2.2]pentan-1-amine hydrochloride offers several advantages:
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The rigid spirocyclic structure provides a well-defined three-dimensional scaffold that can lead to selective interactions with biological targets.
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The primary amine functionality serves as a versatile handle for further derivatization to create more complex molecules.
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The compound can be incorporated into amino acid derivatives, as demonstrated by research on spirocyclic glutamic acid analogs , potentially leading to peptidomimetics with improved pharmacological properties.
Recent research has shown that spirocyclic compounds, including those derived from spiropentane, can exhibit interesting biological activities . The strained nature of the spiropentane system can impart unique reactivity and binding properties that are valuable in drug discovery efforts.
Synthetic Chemistry
In synthetic organic chemistry, Spiro[2.2]pentan-1-amine hydrochloride serves as:
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A model system for studying the chemical behavior of strained spirocyclic structures.
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A valuable intermediate for the synthesis of more complex spirocyclic compounds, particularly those with potential pharmaceutical applications.
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A building block for the construction of molecules with defined stereochemistry, as the compound is available in enantiomerically pure form .
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